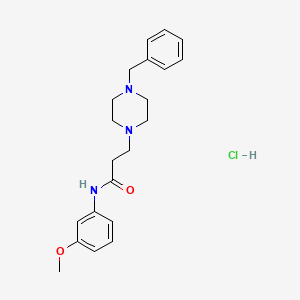![molecular formula C27H19N3O2 B3946946 N-{4-[(4-phenyl-1-phthalazinyl)oxy]phenyl}benzamide](/img/structure/B3946946.png)
N-{4-[(4-phenyl-1-phthalazinyl)oxy]phenyl}benzamide
Übersicht
Beschreibung
N-{4-[(4-phenyl-1-phthalazinyl)oxy]phenyl}benzamide, also known as PPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPT belongs to the class of selective estrogen receptor modulators (SERMs), which are compounds that selectively target estrogen receptors in different tissues.
Wirkmechanismus
N-{4-[(4-phenyl-1-phthalazinyl)oxy]phenyl}benzamide selectively targets estrogen receptors in different tissues, leading to tissue-specific effects. This compound has a higher affinity for estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα). This compound binds to ERβ and induces a conformational change that leads to the recruitment of co-regulatory proteins, resulting in gene transcription. The gene transcription leads to tissue-specific effects depending on the type of cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the type of cells and tissues. This compound has been shown to have anti-cancer properties in breast cancer cells by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to increase bone density and prevent bone loss in animal models of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(4-phenyl-1-phthalazinyl)oxy]phenyl}benzamide has several advantages for lab experiments. This compound is a highly selective compound that targets estrogen receptors in different tissues, leading to tissue-specific effects. This compound has a high purity of up to 99%, making it suitable for lab experiments. This compound has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and neurodegenerative disorders.
However, this compound also has some limitations for lab experiments. This compound has a low solubility in water, which can limit its use in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(4-phenyl-1-phthalazinyl)oxy]phenyl}benzamide. This compound can be further studied for its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. This compound can also be further studied for its potential use in combination with other drugs for enhanced therapeutic effects. The mechanism of action of this compound can be further studied to understand the tissue-specific effects of this compound. The development of new analogs of this compound can also be explored for improved therapeutic efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound selectively targets estrogen receptors in different tissues, leading to tissue-specific effects. This compound has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and neurodegenerative disorders. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including its potential use in other diseases, combination with other drugs, and development of new analogs.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-phenyl-1-phthalazinyl)oxy]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and neurodegenerative disorders. This compound has been shown to selectively target estrogen receptors in different tissues, leading to tissue-specific effects. For example, this compound has been shown to have anti-cancer properties in breast cancer cells by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-(4-phenylphthalazin-1-yl)oxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-26(20-11-5-2-6-12-20)28-21-15-17-22(18-16-21)32-27-24-14-8-7-13-23(24)25(29-30-27)19-9-3-1-4-10-19/h1-18H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBLURFKFLDAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~1~-(2-hydroxyethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3946905.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine oxalate](/img/structure/B3946907.png)

![3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3946932.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3946940.png)
![ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3946947.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3946956.png)

![17-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3946965.png)

![1-(benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3946976.png)